molecular formula C6H7NO4S B1208561 2-Aminophenyl sulfate CAS No. 40712-56-9

2-Aminophenyl sulfate

Cat. No. B1208561
CAS RN: 40712-56-9
M. Wt: 189.19 g/mol
InChI Key: VSTZVCJQGSLNLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-aminophenyl hydrogen sulfate is an aryl sulfate that is 2-aminophenol in which the phenolic hydrogen has been replaced by a sulfo group. It is an aryl sulfate and a substituted aniline. It derives from a 2-aminophenol. It is a conjugate acid of a 2-aminophenyl sulfate.
2-Aminophenol sulphate belongs to the class of organic compounds known as phenylsulfates. Phenylsulfates are compounds containing a sulfuric acid group conjugated to a phenyl group. 2-Aminophenol sulphate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 2-Aminophenol sulphate can be biosynthesized from 2-aminophenol.

Scientific Research Applications

  • Biochemical Research : An early study modified a method for measuring m-aminophenyl sulfate to obtain low, constant blanks in the presence of free m-aminophenol, facilitating the handling of large sample groups. This research highlighted the presence of enzymes for the synthesis of phosphoadenosine-phosphosulfate in the rat adrenal gland and explored the effects of adrenocorticotropic hormone and cyclic AMP on this synthesis (Fry & Koritz, 1972).

  • Pharmacology and Toxicology : A study tested the non-carcinogenicity of 2,2'-[(4-aminophenyl)imino]bisethanol sulfate (4APE) in rats, finding no significant increase in the incidence of any non-neoplastic or neoplastic lesions, suggesting its safety in this aspect (Hagiwara et al., 1996).

  • Immunogen Preparation : The compound 2‐[(4‐aminophenyl)‐sulfonyl]‐ethyl hydrogen sulfate was used in a study for the coupling of polysaccharides to protein carriers, proving beneficial in the preparation of artificial immunogens with polysaccharide specificity (Himmelspach & Wrede, 1971).

  • Environmental Chemistry : A research focused on acetaminophen sulfate, a metabolite of acetaminophen, to understand its presence and behavior in wastewater. This study underscores the environmental impact of pharmaceutical compounds and their metabolites (Sunkara & Wells, 2010).

  • Chemical Synthesis and Analysis : An investigation into 2-Aminophenyl-1H-pyrazole revealed its use as a removable directing group for copper-mediated C-H amidation and sulfonamidation, contributing to the development of synthetic chemistry methodologies (Lee et al., 2016).

  • Clinical Biochemistry : A study on inorganic sulfate, which includes compounds like 2-aminophenyl sulfate, discussed its role in human biology and the challenges in its clinical measurement. This research sheds light on the significance of sulfate in various physiological processes and diseases (Cole & Evrovski, 2000).

properties

CAS RN

40712-56-9

Product Name

2-Aminophenyl sulfate

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

(2-aminophenyl) hydrogen sulfate

InChI

InChI=1S/C6H7NO4S/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H,7H2,(H,8,9,10)

InChI Key

VSTZVCJQGSLNLL-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N)OS(=O)(=O)O

Canonical SMILES

C1=CC=C(C(=C1)N)OS(=O)(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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